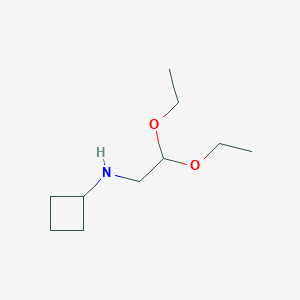
Diethyl6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3,4-dicarboxylate is an organic compound with a complex structure that includes a pyridone ring substituted with ethoxycarbonyl and methoxyphenyl groups
Vorbereitungsmethoden
The synthesis of Diethyl6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of ethyl acetoacetate with 4-methoxybenzaldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Analyse Chemischer Reaktionen
Diethyl6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Diethyl6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3,4-dicarboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Diethyl6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Diethyl6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3,4-dicarboxylate can be compared with other similar compounds, such as:
3,4-Diethoxycarbonyl-2-pyridone: Lacks the methoxyphenyl group, resulting in different chemical and biological properties.
6-(4-Methoxyphenyl)-2-pyridone:
3,4-Dimethoxycarbonyl-6-(4-methoxyphenyl)-2-pyridone: Contains methoxycarbonyl groups instead of ethoxycarbonyl, leading to variations in its chemical behavior.
Eigenschaften
Molekularformel |
C18H19NO6 |
|---|---|
Molekulargewicht |
345.3 g/mol |
IUPAC-Name |
diethyl 6-(4-methoxyphenyl)-2-oxo-1H-pyridine-3,4-dicarboxylate |
InChI |
InChI=1S/C18H19NO6/c1-4-24-17(21)13-10-14(11-6-8-12(23-3)9-7-11)19-16(20)15(13)18(22)25-5-2/h6-10H,4-5H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
OOAQSOGBRAGSGB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C(=O)NC(=C1)C2=CC=C(C=C2)OC)C(=O)OCC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3-dihydro-8H-imidazo[2,1-c][1,4]thiazine](/img/structure/B8288978.png)








![{[(2R)-2-amino-2-ethylhexyl]oxy}sulfonic acid](/img/structure/B8289060.png)

